molecular formula C21H18O12 B15191981 Isoscutellarin CAS No. 62023-92-1

Isoscutellarin

Cat. No.: B15191981
CAS No.: 62023-92-1
M. Wt: 462.4 g/mol
InChI Key: HBLWMMBFOKSEKW-BHWDSYMASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isoscutellarin can be synthesized through various chemical routes. One common method involves the extraction of scutellarin from natural sources, followed by its conversion to this compound through enzymatic or chemical processes. For instance, scutellarin can be hydrolyzed to its aglycone form by enterobacterial β-glucuronidases and subsequently converted to this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plants such as Scutellaria baicalensis. The extracted scutellarin is then subjected to chemical or enzymatic processes to yield this compound. The process may include steps such as solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Isoscutellarin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of this compound .

Scientific Research Applications

Isoscutellarin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of isoscutellarin involves multiple molecular targets and pathways. It exerts its effects through the modulation of inflammatory signaling pathways, cytokine expression, and inhibition of reactive oxygen species. For example, this compound has been shown to downregulate the c-Met/Akt/mTOR signaling pathway, leading to reduced protein expression of c-Met, p-Akt, and mTOR . Additionally, it inhibits the NF-κB pathway, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Isoscutellarin is similar to other flavonoids such as scutellarin, quercetin, and kaempferol. it is unique due to its specific C7-glucuronide substituent, which contributes to its distinct pharmacological profile. Similar compounds include:

Properties

CAS No.

62023-92-1

Molecular Formula

C21H18O12

Molecular Weight

462.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)11-5-9(23)13-12(31-11)6-10(24)18(14(13)25)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-6,15-17,19,21-22,24-28H,(H,29,30)/t15-,16-,17+,19-,21+/m0/s1

InChI Key

HBLWMMBFOKSEKW-BHWDSYMASA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Origin of Product

United States

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